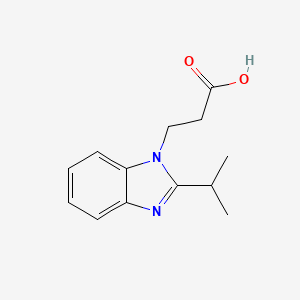

3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid typically involves the reaction of 2-isopropylbenzoimidazole with a suitable propionic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

1. Apelin Receptor Modulation

Research indicates that compounds similar to 3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid can act as modulators of the apelin receptor (APJ). These compounds are being investigated for their potential in treating conditions associated with increased blood pressure and heart failure. The apelin receptor is involved in various physiological processes, including cardiovascular regulation and glucose metabolism. Studies suggest that apelin receptor agonists could enhance myocardial contractility without inducing left ventricular hypertrophy, making them promising candidates for treating acute myocardial infarction and chronic heart failure .

2. Anti-inflammatory Effects

Another significant application of benzimidazole derivatives, including this compound, lies in their role as platelet-activating factor (PAF) receptor antagonists. These compounds have shown efficacy in treating inflammatory conditions such as rheumatoid arthritis, asthma, and inflammatory bowel diseases. By inhibiting PAF receptor activity, they may help reduce inflammation and associated pain, offering a novel approach to managing these disorders .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, suggesting that this compound may possess antibacterial and antifungal activities. Research on related Schiff bases has demonstrated significant effectiveness against multidrug-resistant bacteria, indicating potential for developing new antimicrobial agents .

Case Studies

Case Study 1: Cardiovascular Applications

A study involving apelin receptor agonists demonstrated that these compounds could significantly improve cardiac function in animal models of heart failure. The administration of such agonists resulted in enhanced myocardial contractility and improved hemodynamic profiles without adverse effects typically associated with traditional heart failure treatments .

Case Study 2: Anti-inflammatory Efficacy

In clinical trials assessing the efficacy of PAF receptor antagonists derived from benzimidazole compounds, patients with inflammatory disorders reported reduced symptoms and improved quality of life following treatment. These findings suggest that this compound may serve as a viable therapeutic option for managing inflammatory conditions .

Mécanisme D'action

The mechanism of action of 3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Isopropyl-benzoimidazol-1-yl)-acetic acid

- 2-Isopropyl-benzoimidazol-1-yl)-butyric acid

Uniqueness

3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid is unique due to its specific propionic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Activité Biologique

3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid, with the chemical formula C₁₃H₁₆N₂O₂, is a compound featuring a benzoimidazole moiety linked to a propionic acid structure. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The unique biological activity of this compound can be attributed to its structural features, particularly the benzoimidazole ring and the isopropyl group. The benzoimidazole structure is known for its role in various biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest significant antimicrobial potency, comparable to established antibiotics.

- Anti-inflammatory Effects : Studies have indicated that this compound may act as an antagonist for the Platelet-Activating Factor Receptor (PAFR), which is implicated in numerous inflammatory and autoimmune diseases such as rheumatoid arthritis and asthma .

- Potential Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, indicating potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Interaction : It has been proposed that the compound interacts with PAFR, modulating inflammatory responses and potentially reducing symptoms associated with autoimmune diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Characteristics | Unique Biological Activity |

|---|---|---|

| 3-(2-Methyl-benzimidazol-1-yl)-propionic acid | Contains a methyl group instead of isopropyl | Potentially different pharmacological profile |

| 2-(2-Isopropyl-benzimidazol-1-yl)-acetic acid | Acetic acid instead of propionic acid | Different solubility and reactivity |

| 5-(2-Isopropyl-benzimidazol-1-yl)-pentanoic acid | Longer carbon chain (pentanoic) | May exhibit varied metabolic pathways |

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics like ciprofloxacin .

- Anti-inflammatory Research : In vitro assays showed that the compound could reduce inflammation markers in human cell lines, suggesting its potential utility in treating inflammatory conditions .

- Cancer Cell Proliferation : Research indicated that treatment with this compound led to a reduction in viability of MCF-7 breast cancer cells, highlighting its potential role in cancer therapy .

Propriétés

IUPAC Name |

3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)13-14-10-5-3-4-6-11(10)15(13)8-7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFRQVUJZBVVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.